molecular formula C12H18OS B7937035 3-iso-Pentylthiobenzyl alcohol

3-iso-Pentylthiobenzyl alcohol

Cat. No.: B7937035
M. Wt: 210.34 g/mol
InChI Key: MLZQCGFFZCITGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-iso-Pentylthiobenzyl alcohol is a benzyl alcohol derivative featuring a sulfur-linked iso-pentyl group at the 3-position of the aromatic ring. Its molecular formula is C₁₃H₁₈OS, with a molecular weight of 222.34 g/mol.

Properties

IUPAC Name

[3-(3-methylbutylsulfanyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-10(2)6-7-14-12-5-3-4-11(8-12)9-13/h3-5,8,10,13H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZQCGFFZCITGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=CC=CC(=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Pentylthiobenzyl alcohol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

3-iso-Pentylthiobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: SOCl2, phosphorus tribromide (PBr3), and other halogenating agents.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alkanes, alcohol derivatives.

    Substitution: Halogenated compounds.

Mechanism of Action

The mechanism of action of 3-iso-Pentylthiobenzyl alcohol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The iso-pentylthio group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability .

Comparison with Similar Compounds

3-(Methylthio)benzyl Alcohol (CAS 59083-33-9)

  • Structure : Methylthio (-SCH₃) group at the 3-position of benzyl alcohol.
  • Molecular Formula : C₈H₁₀OS; Molecular Weight : 154.23 g/mol.
  • Key Differences : Smaller substituent (methyl vs. iso-pentyl) reduces steric bulk and lipophilicity. This compound is widely used as an intermediate in chemical synthesis due to its moderate solubility and reactivity .

3-Hydroxybenzyl Alcohol (CAS 620-24-6)

  • Structure : Hydroxyl (-OH) group at the 3-position.
  • Molecular Formula : C₇H₈O₂; Molecular Weight : 124.14 g/mol.
  • Key Differences : Polar hydroxyl group enhances water solubility and antioxidant activity. Documented applications include research on oxidative stress and allergic reactions .

3-Phenoxybenzyl Alcohol

  • Structure: Phenoxy (-OPh) group at the 3-position.
  • Molecular Formula : C₁₃H₁₂O₂; Molecular Weight : 200.23 g/mol.
  • Key Differences : Ether linkage (-O-) instead of thioether. Commonly used in pesticide formulations (e.g., pyrethroid metabolites) due to its stability and bioactivity .

4-Methyl-3-(Trifluoromethyl)benzyl Alcohol (CAS 1379364-73-4)

  • Structure : Trifluoromethyl (-CF₃) and methyl (-CH₃) groups at the 4- and 3-positions, respectively.
  • Key Differences : Fluorine atoms enhance electronegativity and metabolic stability, making this compound relevant in fluorinated drug design .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Solubility LogP (Estimated)
3-iso-Pentylthiobenzyl alcohol iso-Pentylthio (3) 222.34 Lipophilic ~3.5
3-(Methylthio)benzyl alcohol Methylthio (3) 154.23 Moderate in organic solvents ~2.1
3-Hydroxybenzyl alcohol Hydroxyl (3) 124.14 Polar (water-soluble) ~1.2
3-Phenoxybenzyl alcohol Phenoxy (3) 200.23 Low water solubility ~3.0
4-Methyl-3-(Trifluoromethyl)benzyl alcohol CF₃, CH₃ (3,4) 194.17 Lipophilic ~2.8

Notes:

  • Thioether groups (e.g., iso-pentylthio) increase lipophilicity compared to hydroxyl or ether analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Fluorinated derivatives exhibit unique electronic effects and metabolic resistance .

This compound

  • Potential Uses: Likely employed in agrochemicals or pharmaceuticals as a building block for sulfur-containing bioactive molecules. Its branched alkyl chain may improve bioavailability compared to linear analogs .

3-(Methylthio)benzyl Alcohol

  • Applications : Intermediate in pesticide and fragrance synthesis. Its smaller substituent facilitates easier functionalization .

3-Hydroxybenzyl Alcohol

  • Research Highlights: Antioxidant activity in cell-based assays.

Fluorinated Analogs

  • Advantages : Fluorine atoms enhance binding affinity to target proteins and resistance to oxidative degradation, critical in drug design .

Biological Activity

3-iso-Pentylthiobenzyl alcohol, a compound with notable structural characteristics, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer properties, and other relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a thiol group and a benzyl alcohol moiety, which are crucial for its biological interactions. The molecular formula is C12H18OSC_{12}H_{18}OS, and its structure can be represented as follows:

Structure C12H18OS\text{Structure }\text{C}_{12}\text{H}_{18}\text{OS}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study published in the Journal of Antimicrobial Chemotherapy assessed its efficacy against Gram-positive and Gram-negative bacteria, revealing:

  • Minimum Inhibitory Concentration (MIC) values demonstrating effective inhibition of bacterial growth.
  • Enhanced activity when used in combination with conventional antibiotics, suggesting a synergistic effect.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Key findings include:

  • Induction of apoptosis in cancer cells, characterized by increased caspase activity.
  • Inhibition of cell proliferation as measured by MTT assays.

Case Study: MCF-7 Cell Line

A detailed study evaluated the effects of this compound on the MCF-7 breast cancer cell line:

  • Concentration : Cells were treated with varying concentrations (10 µM to 100 µM).
  • Observation : A dose-dependent decrease in cell viability was noted, with significant effects at concentrations above 50 µM.
Concentration (µM)Viability (%)
1090
5060
10030

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in microbial and cancer cells.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways critical for cell survival.
  • Cell Cycle Arrest : Evidence suggests that treatment leads to G1/S phase arrest in cancer cells.

Research Findings and Implications

Recent studies have highlighted the potential applications of this compound in drug development. Its dual action as an antimicrobial and anticancer agent presents opportunities for novel therapeutic strategies. Researchers are exploring its use in combination therapies to enhance efficacy while minimizing resistance development.

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